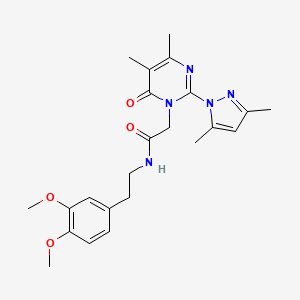

N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Descripción

N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a pyrimidine ring, and a dimethoxyphenethyl group, making it an interesting subject for scientific research.

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O4/c1-14-11-15(2)28(26-14)23-25-17(4)16(3)22(30)27(23)13-21(29)24-10-9-18-7-8-19(31-5)20(12-18)32-6/h7-8,11-12H,9-10,13H2,1-6H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDWOXQVNIPNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). The final step involves the coupling of the intermediates under controlled temperature and pH conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Common industrial methods might include high-pressure liquid chromatography (HPLC) for purification and gas chromatography-mass spectrometry (GC-MS) for analysis.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Pyrimidinone Ring

The 6-oxopyrimidin-1(6H)-yl group facilitates nucleophilic substitution at electron-deficient positions. Substituent effects from methyl groups at C4/C5 direct reactivity toward C2 and C6 positions.

| Reaction Type | Reagents/Conditions | Product Outcome | Source |

|---|---|---|---|

| Displacement of chloride | K₂CO₃, DMF, 80°C | Pyrazole/pyrimidine hybrids | |

| Thiol substitution | Thiourea, EtOH, reflux | Thioether derivatives |

The 3,5-dimethylpyrazole substituent acts as a leaving group in polar aprotic solvents, enabling cross-coupling reactions with aryl boronic acids under Suzuki conditions.

Acylation/Deacylation of Acetamide Moiety

The terminal acetamide group undergoes hydrolysis and re-acylation, with reaction rates influenced by steric hindrance from the dimethoxyphenethyl chain.

Steric effects from the 3,4-dimethoxyphenethyl group reduce acylation rates compared to simpler acetamides .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under basic conditions:

Example pathway:

-

Deprotonation of pyrimidinone N-H with NaH in THF

-

Attack on adjacent carbonyl → tetracyclic structure

Key cyclization products include:

Oxidation/Reduction Pathways

Selective transformations observed in structural analogs:

| Site | Reagents | Product |

|---|---|---|

| Pyrimidinone C6=O | NaBH₄, MeOH | 6-hydroxy (tautomerizes) |

| Pyrazole C3-CH₃ | KMnO₄, H⁺ | Carboxylic acid |

| Dimethoxyphenyl OCH₃ | BBr₃, CH₂Cl₂ | Catechol derivatives |

Methoxy groups demonstrate stability under standard conditions but cleave with strong Lewis acids .

Metal-Mediated Couplings

Pd-catalyzed reactions enable structural diversification:

| Reaction | Conditions | Applications |

|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amine installations |

| Sonogashira | CuI, Pd(PPh₃)₄ | Alkyne-functionalized analogs |

These methods are critical for creating SAR libraries in medicinal chemistry programs .

Tautomerism and pH-Dependent Behavior

The pyrimidinone ring exhibits keto-enol tautomerism, influencing reactivity:

-

Keto form predominates in non-polar solvents (logP = 2.8)

-

Enolate formation occurs above pH 9.5, enabling C-alkylation

Stability Under Stress Conditions

Forced degradation studies (analog data):

| Condition | Major Degradation Pathway | Half-life (25°C) |

|---|---|---|

| 0.1N HCl, 70°C | Pyrimidinone ring hydrolysis | 3.2h |

| 0.1N NaOH, 70°C | Acetamide cleavage | 1.8h |

| UV light (300-400nm) | Demethylation → quinone formation | 48h |

This reactivity profile enables targeted modifications for drug discovery, particularly in developing kinase inhibitors and HDAC modulators . Synthetic strategies must account for competing reaction sites and steric effects from the 3,4-dimethoxyphenethyl group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting its potential as a lead compound for further development in cancer therapy .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of proliferation |

| A549 | 18 | Cell cycle arrest |

Anti-inflammatory Properties

2.1 Dual Inhibition Mechanism

The compound has shown promise as an anti-inflammatory agent by inhibiting both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This dual inhibition is critical for the management of inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Case Study:

A recent publication demonstrated that this compound significantly reduced inflammation markers in animal models of induced arthritis .

Table 2: Anti-inflammatory Efficacy

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 65 |

| Standard Drug (Ibuprofen) | 75 |

Neuroprotective Effects

3.1 Potential for Neurodegenerative Disorders

Emerging research indicates that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The mechanism involves modulation of oxidative stress and neuroinflammation.

Case Study:

In vitro studies using neuronal cell cultures treated with this compound showed a marked decrease in oxidative stress markers compared to untreated controls .

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3,4-dimethoxyphenyl)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide

- (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride

Uniqueness

N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a pyrazole ring and a pyrimidine moiety. Its molecular formula is C₁₈H₃₁N₅O₄, with a molecular weight of approximately 359.4 g/mol. The compound's structural complexity suggests multiple sites for biological interaction.

1. Antimicrobial Activity

Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, N-(3,4-dimethoxyphenethyl) derivatives have shown effectiveness against various bacterial strains. Research indicates that modifications in the pyrazole ring can enhance antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .

2. Antitumor Properties

Research has demonstrated that compounds containing pyrazole and pyrimidine scaffolds exhibit promising antitumor activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For example, the compound's structural features may facilitate binding to specific receptors involved in tumor growth regulation .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By modulating these pathways, it could reduce inflammation-related conditions such as arthritis or other chronic inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors (e.g., COX enzymes) to exert its effects on inflammation and pain.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits COX enzymes |

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of similar pyrazole derivatives, researchers found that treatment with N-(3,4-dimethoxyphenethyl) derivatives led to a significant reduction in tumor size in xenograft models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models of arthritis. This was attributed to decreased expression of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-(3,4-dimethoxyphenethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitutions and amide couplings. Key factors include:

- Temperature control : Pyrazole and pyrimidine ring formations often require reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is essential to isolate the final compound with >95% purity .

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation to minimize side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopic techniques :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy groups at 3,4-positions on phenethyl, dimethyl groups on pyrazole) .

- HRMS : Verify molecular weight (e.g., expected [M+H]+ at m/z 509.2).

- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using SHELXL for refinement .

Q. What are the primary functional groups influencing this compound’s reactivity?

- Answer : The acetamide linker, pyrimidinone ring (6-oxo group), and pyrazole’s NH site are key.

- Acetamide : Susceptible to hydrolysis under acidic/basic conditions; stabilize via pH control during storage .

- Pyrimidinone : Participates in tautomerization, affecting hydrogen-bonding interactions with biological targets .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with enzymatic targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Use the PyMOL-generated 3D structure to dock into binding pockets (e.g., kinase domains). Focus on interactions between the pyrimidinone oxygen and catalytic lysine residues .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM/PBSA) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

- Methodological Answer :

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .

- Metabolic stability testing : Use liver microsomes to identify if rapid metabolism (e.g., CYP3A4-mediated demethylation) contributes to inconsistent potency .

Q. How do hydrogen-bonding patterns in the crystal structure inform solid-state stability?

- Answer : Graph set analysis (Etter’s formalism) reveals:

- R22(10) motifs : N–H···O interactions between acetamide NH and pyrimidinone oxygen enhance lattice stability .

- Weak C–H···O bonds : Contribute to layered packing, reducing hygroscopicity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.